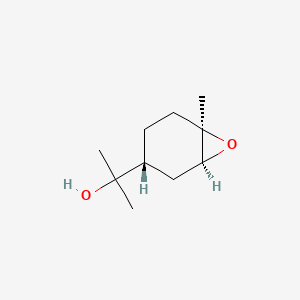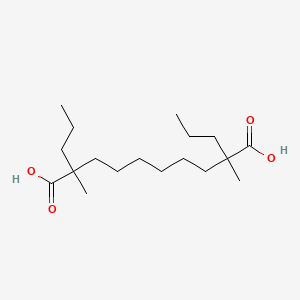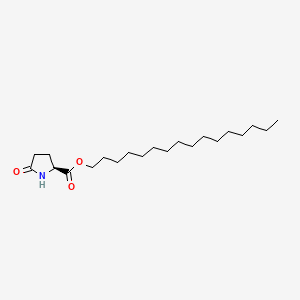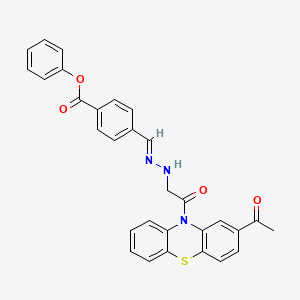
Benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido benzoico, 4-(((2-(2-acetil-10H-fenotiazin-10-il)-2-oxoetil)hidrazono)metil)-, éster fenílico es un compuesto orgánico complejo que pertenece a la clase de derivados de fenotiazina. Las fenotiazinas son conocidas por sus diversas actividades biológicas y han sido ampliamente estudiadas por sus propiedades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 4-(((2-(2-acetil-10H-fenotiazin-10-il)-2-oxoetil)hidrazono)metil)-, éster fenílico típicamente implica múltiples pasos. El material de partida, 2-acetilfenotiazina, se sintetiza mediante la acilación de fenotiazina con cloruros de acilo en presencia de un catalizador como el cloruro de aluminio en un solvente como el disulfuro de carbono . El producto intermedio se hace reaccionar luego con derivados de hidracina para formar el compuesto hidrazono. Finalmente, la esterificación del ácido benzoico se lleva a cabo utilizando ácido benzoico y reactivos de esterificación apropiados bajo condiciones controladas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte de la fenotiazina, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones en el anillo de fenotiazina y en la parte del éster de ácido benzoico.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos (por ejemplo, aminas, tioles) bajo condiciones específicas (por ejemplo, ambientes ácidos o básicos).
Productos principales formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Derivados de alcohol
Sustitución: Varios derivados sustituidos de fenotiazina y éster de ácido benzoico
Aplicaciones Científicas De Investigación
Química
En química, este compuesto sirve como un valioso intermedio para la síntesis de otros compuestos heterocíclicos. Su estructura única permite la formación de varios sistemas cíclicos, lo que lo convierte en un bloque de construcción versátil .
Biología
Biológicamente, los derivados de fenotiazina, incluido este compuesto, exhiben una gama de actividades como propiedades antimicrobianas, antiinflamatorias y antitumorales. Estas actividades los convierten en posibles candidatos para el desarrollo de fármacos .
Medicina
En medicina, se están explorando los posibles efectos terapéuticos del compuesto. Los derivados de fenotiazina son conocidos por sus propiedades neurolépticas y antihistamínicas, y este compuesto puede ofrecer beneficios similares .
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de tintes, pigmentos y otros materiales debido a su estructura química estable y su reactividad.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 4-(((2-(2-acetil-10H-fenotiazin-10-il)-2-oxoetil)hidrazono)metil)-, éster fenílico implica su interacción con varios objetivos moleculares. La parte de la fenotiazina puede interactuar con receptores de neurotransmisores, enzimas y otras proteínas, lo que lleva a sus efectos farmacológicos. Los grupos hidrazono y éster de ácido benzoico también pueden contribuir a su actividad al modular su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos similares
Clorpromazina: Un conocido derivado de fenotiazina con propiedades neurolépticas.
Prometazina: Otro derivado de fenotiazina con actividad antihistamínica.
2-Acetilfenotiazina: El precursor del compuesto en cuestión, utilizado en diversas aplicaciones sintéticas.
Singularidad
Lo que distingue al ácido benzoico, 4-(((2-(2-acetil-10H-fenotiazin-10-il)-2-oxoetil)hidrazono)metil)-, éster fenílico es su combinación única de grupos funcionales, que confieren un conjunto distinto de propiedades químicas y biológicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en múltiples campos.
Propiedades
Número CAS |
89258-12-8 |
|---|---|
Fórmula molecular |
C30H23N3O4S |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
phenyl 4-[(E)-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C30H23N3O4S/c1-20(34)23-15-16-28-26(17-23)33(25-9-5-6-10-27(25)38-28)29(35)19-32-31-18-21-11-13-22(14-12-21)30(36)37-24-7-3-2-4-8-24/h2-18,32H,19H2,1H3/b31-18+ |
Clave InChI |
OBCWWNINIJKSEF-FDAWAROLSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
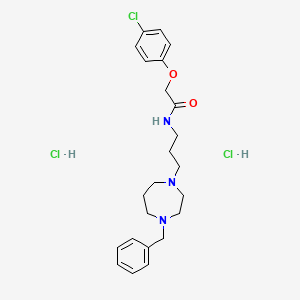
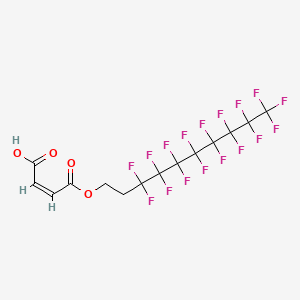

![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)



